
1-(3-Aminopropyl)-4-methylpiperazine
Overview
Description
1-(3-Aminopropyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines. It is characterized by the presence of an aminopropyl group attached to a methylpiperazine ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Aminopropyl)-4-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperazine with 3-chloropropylamine under basic conditions. The reaction typically proceeds as follows:
Reactants: 1-methylpiperazine and 3-chloropropylamine
Conditions: Basic medium, typically using sodium hydroxide or potassium carbonate
Solvent: Often conducted in an organic solvent such as ethanol or methanol
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C
Yield: The product is obtained after purification, often through distillation or recrystallization
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process parameters are optimized to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminopropyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Various alkyl halides or acyl chlorides; reactions are performed under basic or acidic conditions depending on the desired product.
Major Products:
Oxidation: N-oxides of this compound
Reduction: Reduced amine derivatives
Substitution: Substituted piperazine derivatives with different functional groups
Scientific Research Applications
1-(3-Aminopropyl)-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Aminopropyl)-4-methylpiperazine involves its interaction with various molecular targets, including enzymes and receptors. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
1-(3-Aminopropyl)piperazine: Lacks the methyl group on the piperazine ring, resulting in different chemical and biological properties.
4-Methylpiperazine: Does not contain the aminopropyl group, limiting its reactivity and applications.
3-Aminopropylsilatrane: Contains a silatrane structure, offering unique properties for surface functionalization and material science applications.
Uniqueness: 1-(3-Aminopropyl)-4-methylpiperazine stands out due to its combination of the aminopropyl and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Biological Activity
1-(3-Aminopropyl)-4-methylpiperazine (APMP) is an organic compound belonging to the piperazine class, notable for its diverse applications in medicinal chemistry, pharmaceuticals, and material science. Its unique structure, featuring an aminopropyl group attached to a methylpiperazine ring, endows it with significant biological activity. This article reviews the compound's biological mechanisms, pharmacological potential, and applications based on recent research findings.
APMP primarily interacts with serine/threonine kinases, acting as a master kinase that phosphorylates and activates several members of the AGC family of protein kinases, including protein kinase B (PKB/AKT) . This interaction is crucial for various cellular processes, including cell growth, metabolism, and survival.
Binding Characteristics
The compound binds noncovalently to anticoagulants like unfractionated heparin and low-molecular-weight heparin, mimicking the binding profiles of direct oral anticoagulants (DOACs) . This characteristic suggests potential therapeutic applications in managing coagulation disorders.
Cellular Effects
APMP influences multiple cellular signaling pathways. It has been shown to modulate enzyme activities and protein interactions, significantly impacting gene expression and cellular metabolism . The effects are concentration-dependent; at lower doses, APMP promotes cell growth and survival, while higher doses may lead to cytotoxicity .
In Vivo Studies
In animal models, APMP has demonstrated efficacy in reducing blood loss induced by anticoagulants when administered before or after injury . Additionally, studies involving polymeric nanoparticles modified with APMP have shown promising results in gene therapy applications for malignant glioma. These nanoparticles exhibited high transfection rates and significant cancer cell killing effects when combined with prodrugs like ganciclovir .
Case Studies
- Nanoparticle Gene Delivery : A study characterized polymeric nanoparticles capped with APMP for nonviral gene therapy. These nanoparticles successfully delivered herpes simplex virus type I thymidine kinase (HSVtk) DNA to glioma cells, achieving 100% cancer cell death in vitro when paired with ganciclovir. In vivo trials showed improved survival rates in tumor-bearing rats treated with these nanoparticles .
- Cytotoxicity Assessment : Another research highlighted the cytotoxic effects of APMP-containing polymers on various glioma cell lines. The study utilized MTS assays to evaluate cell viability post-transfection with different polymer formulations containing APMP .
Comparative Analysis
Compound | Structure | Biological Activity | Applications |
---|---|---|---|
This compound | Structure | Kinase activation; gene delivery | Pharmaceuticals; gene therapy |
1-(3-Aminopropyl)piperazine | Lacks methyl group | Different reactivity | Limited applications |
4-Methylpiperazine | Lacks aminopropyl group | Reduced biological activity | Specialty chemicals |
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-10-5-7-11(8-6-10)4-2-3-9/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUABPVONIGVAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063527 | |
Record name | 1-Piperazinepropanamine, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4572-03-6 | |
Record name | 1-(3-Aminopropyl)-4-methylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4572-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinepropanamine, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004572036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Aminopropyl)-4-methylpiperazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60215 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Piperazinepropanamine, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Piperazinepropanamine, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-methylpiperazin-1-yl)propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.687 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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